Gadoterate sodium

Descripción general

Descripción

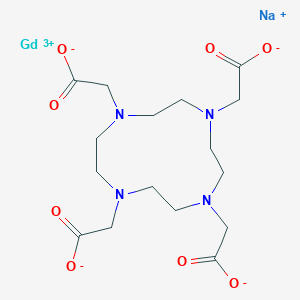

Gadoterate sodium, also known as this compound, is a useful research compound. Its molecular formula is C16H24GdN4NaO8 and its molecular weight is 580.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Gadoterate sodium, also known as gadoterate meglumine, is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI). Its primary function is to enhance the contrast of images, allowing for better visualization of internal structures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, potential side effects, and recent research findings.

Pharmacokinetics

This compound exhibits a two-compartment pharmacokinetic model characterized by rapid distribution and elimination. After intravenous administration, it is quickly distributed in blood and extracellular fluid. The median total clearance has been estimated at 0.06 L/h per kg, increasing with renal function. In pediatric populations, pharmacokinetic studies have shown similar efficacy and safety profiles compared to adults, with no significant differences in plasma concentrations observed at standard doses .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Total Clearance (L/h/kg) | 0.06 |

| Volume of Distribution (L) | Varies with age and weight |

| Elimination Half-life | Approximately 1.5 hours |

Biological Effects

Recent studies have highlighted the influence of this compound on biological systems beyond imaging enhancement. For instance, investigations into its effects on tissue sodium concentration (TSC) demonstrated that while this compound alters sodium relaxation times, it does not impair TSC quantification in clinical settings . This finding is significant for non-invasive assessments of cellular processes in various pathologies.

Safety Profile and Adverse Effects

The safety profile of this compound has been a subject of extensive research. Although generally well-tolerated, there are reports of adverse effects, particularly in patients with renal impairment. The most notable concern is nephrogenic systemic fibrosis (NSF), a serious condition associated with the use of linear GBCAs in patients with compromised renal function. Studies indicate that this compound, being a macrocyclic GBCA, has a lower propensity for gadolinium release compared to linear agents, thus presenting a reduced risk for NSF .

Case Studies

A notable case study involved pediatric patients undergoing routine MRI procedures. In this study, 45 children under the age of two received this compound without significant adverse events reported. The study confirmed that the agent's pharmacokinetics were consistent with those observed in older populations, reinforcing its safety profile in young patients .

Recent Research Findings

- Gadolinium Retention : Research has documented instances of gadolinium retention in various tissues post-administration. This phenomenon raises concerns about long-term effects and potential toxicity associated with repeated exposures to gadolinium-based contrast agents .

- Immunological Response : A study indicated that this compound can induce immunoglobulin-independent mast cell activation via MRGPRX2 pathways, suggesting potential allergic reactions even in sensitized individuals .

- Respiratory Anomalies : Observational studies reported transient respiratory motion anomalies in patients following the administration of this compound during MRI scans, highlighting the need for careful monitoring during imaging procedures .

Aplicaciones Científicas De Investigación

1.1. Neurological Imaging

Gadoterate sodium is extensively utilized in neurological imaging to diagnose conditions such as tumors, multiple sclerosis, and stroke. Its efficacy in enhancing brain images allows for better assessment of lesions and vascular abnormalities.

- Case Study : A study involving pediatric patients demonstrated the pharmacokinetics and safety of gadoterate meglumine during MRI scans. The results indicated that it effectively enhanced imaging without significant adverse effects, even in patients with chronic kidney disease (CKD) .

1.2. Musculoskeletal Imaging

In musculoskeletal applications, this compound aids in visualizing soft tissues, cartilage, and bone marrow. It helps diagnose conditions like arthritis, tears, and tumors.

- Data Table : Efficacy of this compound in Musculoskeletal Imaging

2.1. Pharmacokinetics

This compound exhibits a rapid elimination profile from the body, primarily through renal excretion. Studies show that approximately 72-85% of the administered dose is excreted within 48 hours .

- Elimination Half-Life : The mean elimination half-life is approximately 1.4 to 2.0 hours depending on gender .

2.2. Safety Considerations

This compound has been shown to have a favorable safety profile with minimal risk for nephrogenic systemic fibrosis (NSF), especially compared to older linear agents. In studies involving patients with CKD, it was found to cause only temporary increases in creatinine levels without significant renal impairment .

Analytical Interference Studies

Research has indicated that gadolinium-based contrast agents can interfere with biochemical assays used in laboratory tests. A study highlighted that certain assays showed altered results when this compound was present, emphasizing the need for awareness during clinical assessments .

- Interference Examples :

- Albumin levels were affected at high doses.

- Coagulation factors showed variability with gadolinium presence.

Future Directions and Research Opportunities

Ongoing research aims to explore additional applications of this compound beyond traditional imaging techniques. This includes investigating its potential role in molecular imaging and targeted therapies.

- Emerging Applications :

- Use in combination with other imaging modalities.

- Potential therapeutic roles in drug delivery systems.

Análisis De Reacciones Químicas

In Vivo Stability and Biocompatibility

Gadoterate sodium exhibits minimal dissociation in biological systems due to:

-

Thermodynamic stability : Log K = 25.6 (vs. 16.9 for linear Gd-DTPA) .

-

Kinetic inertness : Half-life >30 days at pH 1, versus hours for linear agents .

Adverse Reaction Profile (Clinical Data)

| GBCA Type | Total Reactions (%) | Severe Reactions (%) | Study |

|---|---|---|---|

| Gadoterate (Gd-DOTA) | 0.34 | 0.029 | |

| Linear Gd-BOPTA | 0.50 | 0.17 |

No genotoxicity observed in human lymphocytes at clinical doses .

Paramagnetic Mechanism and Relaxivity

This compound shortens T1 relaxation times via:

Stability Constants of GBCAs

| Agent | Structure | Log K (thermodynamic) | Kinetic Stability (t₁/₂ at pH 1) |

|---|---|---|---|

| This compound | Macrocyclic | 25.6 | >30 days |

| Gd-DTPA | Linear | 16.9 | 1.3 hrs |

| Gd-BT-DO3A | Macrocyclic | 21.8 | 10 days |

Degradation and Elimination Pathways

-

Renal excretion : 85–92% eliminated unchanged in urine within 48 hrs .

-

No metabolism : No hepatic or enzymatic transformation observed .

-

Hemodialysis : Removes 65–78% of circulating Gd³⁺ in renal impairment cases .

This compound’s chemical behavior is defined by its macrocyclic stability, predictable pharmacokinetics, and low reactivity in biological systems. These properties underpin its safety profile as a preferred MRI contrast agent, particularly in patients requiring repeated imaging .

Propiedades

IUPAC Name |

sodium;gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8.Gd.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFBVOSDYUIKIK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24GdN4NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918889 | |

| Record name | Gadolinium sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92923-44-9 | |

| Record name | Gadolinium sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GADOTERATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99J2XUF1JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.